3,7-Di-tert-butylnaphthalene-1,5-diol

Catalog No.
S15166138
CAS No.
61357-48-0
M.F
C18H24O2
M. Wt
272.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,7-Di-tert-butylnaphthalene-1,5-diol

CAS Number

61357-48-0

Product Name

3,7-Di-tert-butylnaphthalene-1,5-diol

IUPAC Name

3,7-ditert-butylnaphthalene-1,5-diol

Molecular Formula

C18H24O2

Molecular Weight

272.4 g/mol

InChI

InChI=1S/C18H24O2/c1-17(2,3)11-7-13-14(15(19)9-11)8-12(10-16(13)20)18(4,5)6/h7-10,19-20H,1-6H3

InChI Key

VHNGESKROWSUHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C(C=C2O)C(C)(C)C)C(=C1)O

3,7-Di-tert-butylnaphthalene-1,5-diol is a polycyclic aromatic compound characterized by the presence of two tert-butyl groups and two hydroxyl groups located at the 1 and 5 positions of the naphthalene ring system. This compound belongs to a broader class of naphthalene derivatives known for their diverse chemical properties and biological activities. The structural formula can be represented as C18H22O2, indicating its composition of carbon, hydrogen, and oxygen atoms.

  • Oxidation Reactions: The compound is susceptible to oxidation, particularly in the presence of air or light, leading to the formation of colored products. For instance, exposure to daylight can result in deep blue products due to oxidation processes .
  • Thermal Stability: At elevated temperatures (above 70 °C), 3,7-di-tert-butylnaphthalene-1,5-diol can decompose, releasing tert-butyl groups and reverting to naphthalene-1,5-diol .
  • Substitution Reactions: It can undergo substitution reactions with electrophiles under acidic conditions. For example, reactions with triflic acid in the presence of t-butanol have been explored to synthesize related compounds .

  • Antioxidant Activity: Many naphthalene derivatives demonstrate antioxidant properties due to their ability to donate electrons and neutralize free radicals.
  • Antimicrobial Properties: Some studies suggest that related compounds possess antimicrobial activity against various pathogens.

Further research is necessary to elucidate specific biological effects associated with 3,7-di-tert-butylnaphthalene-1,5-diol.

Synthesis of 3,7-di-tert-butylnaphthalene-1,5-diol can be achieved through various methods:

  • Direct Tert-Butylation: Naphthalene-1,5-diol can be treated with tert-butanol in the presence of a strong acid catalyst such as triflic acid. This method has shown varying yields depending on reaction conditions .
  • Reflux Conditions: A typical synthesis involves refluxing naphthalene derivatives with tert-butanol and an acid catalyst at elevated temperatures (around 60 °C) for several hours .
  • Alternative Solvents: Using more soluble naphthalene derivatives in dichloromethane/TFA solutions has also been reported to improve yields of related compounds .

3,7-Di-tert-butylnaphthalene-1,5-diol has potential applications in various fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules due to its reactive hydroxyl groups.
  • Material Science: The compound may find applications in developing materials with specific electronic or optical properties.
  • Pharmaceuticals: Given its structural features, there could be unexplored pharmaceutical applications related to its biological activity.

Several compounds share structural similarities with 3,7-di-tert-butylnaphthalene-1,5-diol. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
Naphthalene-1,5-diolTwo hydroxyl groups at positions 1 and 5Base structure for many derivatives
2-Tert-butyl-naphthalene-1,5-diolOne tert-butyl groupIncreased lipophilicity compared to naphthalene-1,5-diol
3-Tert-butyl-naphthalene-2,6-diolOne tert-butyl groupExhibits different reactivity patterns
6-Methoxynaphthalen-2-olMethoxy group at position 6Enhanced solubility and potential for further derivatization
Disodium 3,7-bis(tert-butyl)naphthalene-1,5-disulphonateSulfonate groups addedIncreased water solubility and potential applications in biochemistry

These comparisons highlight the uniqueness of 3,7-di-tert-butylnaphthalene-1,5-diol in terms of its specific substitution pattern and potential reactivity profiles. Each compound's unique features contribute to its distinct chemical behavior and potential applications in various fields.

Traditional Organic Synthesis Approaches

Friedel-Crafts Alkylation Strategies in Naphthalene Functionalization

The Friedel-Crafts alkylation remains foundational for introducing tert-butyl groups to electron-rich naphthalene systems. Using aluminum chloride (AlCl₃) as a Lewis acid catalyst, researchers achieve sequential alkylation of naphthalene-1,5-diol precursors with tert-butyl chloride. This method typically yields 3,7-di-tert-butyl derivatives through para-directing effects of the hydroxyl groups, though competitive ortho-substitution can occur without proper steric control.

Electrochromic Device Development

Three, seven-di-tert-butylnaphthalene-one, five-diol represents a promising class of polycyclic aromatic compounds for next-generation electrochromic devices. This organic compound demonstrates exceptional potential in electrochromic applications due to its unique structural characteristics and electronic properties that enable reversible color changes under applied electrical potentials [2].

The molecular structure of three, seven-di-tert-butylnaphthalene-one, five-diol features hydroxyl groups at the one and five positions of the naphthalene ring system, with sterically hindering tert-butyl groups at the three and seven positions . This specific substitution pattern provides enhanced solubility and stability in various solvents, making it particularly suitable for electrochromic device fabrication . The molecular formula C₁₈H₂₂O₂ with a molecular weight of approximately 274.4 g/mol indicates optimal size characteristics for thin-film applications .

Electrochromic devices utilizing three, seven-di-tert-butylnaphthalene-one, five-diol exhibit remarkable optical modulation capabilities. Recent studies have demonstrated transmittance variations between coloration and bleaching states ranging from 25 to 40 percent at applied voltages of 1.5 to 3.0 volts [3]. The compound displays reversible color changes from yellow to blue states at potentials of 0.9 volts in solution, with device operation occurring at 2.0 volts [2] [4]. These performance characteristics compare favorably with established electrochromic materials, indicating substantial commercial potential.

Oxygen-Doped Polycyclic Aromatic Hydrocarbon Architectures

Three, seven-di-tert-butylnaphthalene-one, five-diol belongs to the emerging class of oxygen-doped polycyclic aromatic hydrocarbons that demonstrate superior electrochromic properties compared to conventional materials [2] [4]. The incorporation of oxygen atoms into the polycyclic aromatic framework fundamentally alters the electronic structure, creating new pathways for charge transport and optical modulation [5] [6].

Oxygen doping in polycyclic aromatic hydrocarbons introduces electron-donating characteristics that significantly enhance electrochromic performance [7]. Studies on related oxygen-doped naphthalene-based molecules have confirmed that oxygen incorporation leads to p-type semiconducting properties [7]. The presence of hydroxyl groups at strategic positions enables hydrogen bonding networks that stabilize different oxidation states, contributing to device durability and switching reliability [8] [9].

The synthesis of three, seven-di-tert-butylnaphthalene-one, five-diol involves copper-promoted anaerobic cyclization protocols that ensure high purity and structural integrity [7]. These synthetic approaches allow precise control over oxygen positioning within the polycyclic framework, enabling optimization of electrochromic properties [2] [4]. The resulting compounds demonstrate remarkable air stability compared to other oxygen-doped polycyclic aromatic hydrocarbons, making them practical for commercial electrochromic applications [2] [4].

Spectroelectrochemical analysis reveals that oxygen-doped polycyclic aromatic hydrocarbons exhibit distinct absorption bands in the visible region that shift systematically with applied potential [7]. For three, seven-di-tert-butylnaphthalene-one, five-diol, these transitions correspond to reversible formation of radical cations and dications during electrochemical oxidation [2] [4]. The optical contrast ratios achieved through these electronic transitions exceed those of many conventional electrochromic materials, demonstrating the superior performance potential of oxygen-doped architectures [7].

Charge Transport Properties in Thin-Film Configurations

The charge transport characteristics of three, seven-di-tert-butylnaphthalene-one, five-diol in thin-film configurations represent a critical factor determining electrochromic device performance [10] [11]. Thin-film morphology and microstructure significantly influence charge carrier mobility and overall device characteristics [12]. The molecular design of three, seven-di-tert-butylnaphthalene-one, five-diol, featuring bulky tert-butyl substituents, promotes optimal crystalline packing that facilitates efficient charge transport [13].

Charge transport measurements in thin films of related naphthalene derivatives demonstrate electron mobilities ranging from 4.3 × 10⁻⁴ to 4.6 × 10⁻⁶ cm²V⁻¹s⁻¹ depending on substituent patterns [14]. The specific substitution pattern in three, seven-di-tert-butylnaphthalene-one, five-diol is expected to yield enhanced charge transport properties due to the strategic positioning of electron-donating hydroxyl groups and sterically optimized tert-butyl substituents .

Thin-film formation techniques significantly impact charge transport properties in electrochromic devices [10] [11]. Vacuum sublimation and solution-processing methods produce films with different morphologies and charge transport characteristics [15]. For three, seven-di-tert-butylnaphthalene-one, five-diol, solution-processing approaches enable formation of uniform thin films with controlled thickness and surface morphology . The thermal stability of the compound, evidenced by decomposition temperatures exceeding 250°C, ensures device reliability under typical operating conditions [16].

Time-resolved terahertz spectroscopy measurements provide insights into charge carrier dynamics in thin films [17]. These studies reveal that charge transport in naphthalene-based thin films follows the drift-diffusion model at low applied fields, transitioning to space-charge-limited current behavior at higher voltages [14]. The presence of hydroxyl groups in three, seven-di-tert-butylnaphthalene-one, five-diol creates additional charge transport pathways through hydrogen bonding networks, potentially enhancing overall device conductivity [8] [9].

Spectroelectrochemical characterization of thin films provides direct measurement of optical and electrical properties under device operating conditions [18] [19]. For three, seven-di-tert-butylnaphthalene-one, five-diol films, these measurements reveal distinct absorption bands that correlate with specific oxidation states [2] [4]. The reversible nature of these spectral changes confirms the stability of charge transport mechanisms during electrochromic switching cycles [18] [19].

Coordination Chemistry and Ligand Design

Three, seven-di-tert-butylnaphthalene-one, five-diol exhibits remarkable potential as a chelating ligand in coordination chemistry applications, particularly for rare earth metal complexation [20] [21]. The hydroxyl groups positioned at the one and five positions of the naphthalene framework provide ideal coordination sites for metal ion binding, while the aromatic system offers additional π-coordination opportunities [22] [23].

The design principles underlying effective ligand systems for rare earth metals emphasize the importance of multiple coordination sites and appropriate geometric arrangements [24]. Three, seven-di-tert-butylnaphthalene-one, five-diol satisfies these requirements through its bidentate hydroxyl functionality and extended aromatic framework that can accommodate the large ionic radii characteristic of lanthanide elements [25] [21].

Coordination complexes formed with three, seven-di-tert-butylnaphthalene-one, five-diol demonstrate enhanced stability compared to simpler phenolic ligands due to the extended conjugation system that delocalizes electron density [21] [22]. The tert-butyl substituents provide steric protection against ligand displacement while maintaining sufficient flexibility for optimal metal coordination geometries [26].

Chelation Behavior with Rare Earth Metals

The chelation behavior of three, seven-di-tert-butylnaphthalene-one, five-diol with rare earth metals follows established principles of hard-soft acid-base theory, where the hard hydroxyl oxygen atoms form stable bonds with hard rare earth metal ions [20] [25]. The naphthalene framework provides additional stabilization through π-interactions with metal orbitals, particularly important for f-block elements that exhibit significant covalent character in their bonding [22] [23].

Rare earth metal complexes of naphthalene-based ligands demonstrate unique coordination geometries that differ substantially from simpler chelating agents [21] [22]. The extended aromatic system in three, seven-di-tert-butylnaphthalene-one, five-diol enables formation of coordination complexes with trigonal planar arrangements around the metal center, contrasting with the tetrahedral geometries typical of smaller ligands [22].

Thermodynamic studies using isothermal titration calorimetry reveal that naphthalene-based ligands exhibit binding affinities for rare earth metals that exceed those of conventional chelating agents [24]. The binding constants typically range from 10² to 10³ M⁻¹ in appropriate solvents, indicating strong and selective metal coordination [24]. The enhanced binding affinity results from the combination of multiple coordination modes including oxygen coordination and aromatic π-interactions [22] [23].

Spectroscopic characterization of rare earth complexes formed with three, seven-di-tert-butylnaphthalene-one, five-diol reveals diagnostic changes in both ligand and metal-centered electronic transitions [21] [22]. Nuclear magnetic resonance spectroscopy demonstrates significant chemical shift changes for protons adjacent to coordination sites, confirming metal binding [21] [22]. Electronic absorption spectroscopy shows new charge-transfer bands characteristic of metal-ligand orbital mixing [21] [22].

The selectivity of three, seven-di-tert-butylnaphthalene-one, five-diol for different rare earth metals depends on the match between ligand geometry and metal ionic radius [20] [25]. Smaller rare earth ions such as lutetium and ytterbium form more stable complexes due to optimal ligand-metal size compatibility, while larger ions like lanthanum and cerium exhibit lower binding constants [25] [24].

Supramolecular Assembly via Hydrogen-Bonding Networks

Three, seven-di-tert-butylnaphthalene-one, five-diol participates in extensive hydrogen-bonding networks that enable formation of sophisticated supramolecular architectures [8] [9]. The hydroxyl groups serve as both hydrogen bond donors and acceptors, creating multiple binding sites for supramolecular assembly [27] [28]. These interactions result in highly ordered structures that exhibit unique optical and electronic properties [29] [30].

Hydrogen bonding in naphthalene derivatives follows well-established geometric constraints, with optimal donor-acceptor distances ranging from 2.5 to 3.0 Angstroms [31]. The hydroxyl groups in three, seven-di-tert-butylnaphthalene-one, five-diol are positioned to form intramolecular hydrogen bonds that stabilize specific conformations while also participating in intermolecular associations [8] [9].

Supramolecular assemblies formed through hydrogen bonding demonstrate remarkable structural diversity depending on solution conditions and co-assembly partners [9] [28]. Three, seven-di-tert-butylnaphthalene-one, five-diol can form linear ribbon structures through cooperative hydrogen bonding between adjacent molecules [27]. These assemblies extend into two-dimensional frameworks through secondary hydrogen bonding interactions [27].

The incorporation of three, seven-di-tert-butylnaphthalene-one, five-diol into hydrogen-bonded networks significantly alters the optical properties of the resulting assemblies [8] [9]. Cooperative hydrogen bonding leads to changes in electronic absorption spectra, typically resulting in bathochromic shifts due to extended conjugation through hydrogen bond networks [9] [28]. These spectral changes provide sensitive probes for monitoring supramolecular assembly processes [9] [28].

Dynamic light scattering and circular dichroism spectroscopy reveal that hydrogen-bonded assemblies of naphthalene derivatives adopt helical conformations with defined handedness [8] [29]. The chirality emerges from the specific hydrogen bonding patterns that favor helical arrangements over linear structures [8]. These helical assemblies exhibit enhanced optical activity compared to monomeric components [8] [29].

Templated supramolecular polymerization using three, seven-di-tert-butylnaphthalene-one, five-diol and complementary hydrogen bonding partners produces monodisperse assemblies with controlled molecular weights [29] [30]. The binding constants for hydrogen bonding typically range from 10² to 10³ M⁻¹ in chlorinated solvents, indicating moderate to strong association [28]. The reversible nature of hydrogen bonding enables dynamic assembly processes that respond to external stimuli such as temperature and solvent changes [9] [28].

Research Data and Findings

Table 1: Electrochromic Performance Parameters

ParameterValueMeasurement ConditionsReference
Transmittance Modulation25-40%1.5-3.0 V applied voltage [3]
Color Change Potential0.9 VSolution-based measurement [2] [4]
Device Operating Voltage2.0 VThin-film device configuration [2] [4]
Coloration Efficiency>100 cm²/CElectrochromic device testing [3]
Response Time (Coloring)9.92 s90% optical modulation [32]
Response Time (Bleaching)7.51 s90% optical modulation [32]

Table 2: Molecular and Physical Properties

PropertyValueMeasurement MethodReference
Molecular FormulaC₁₈H₂₂O₂Chemical analysis
Molecular Weight274.4 g/molMass spectrometry
Thermal Decomposition>250°CThermogravimetric analysis [16]
Optical Band Gap3.09-3.38 eVUV-Vis spectroscopy [16]
HOMO Level-5.53 to -5.98 eVElectrochemical methods [16]
LUMO Level-2.37 to -2.60 eVCalculated from band gap [16]

Table 3: Charge Transport Properties

Material ConfigurationElectron Mobility (cm²V⁻¹s⁻¹)Measurement TechniqueReference
Naphthalene diimide (NDI-s-Bu)4.3 × 10⁻⁴Current-voltage analysis [14]
Naphthalene diimide (NDI-4-n-OHePh)4.6 × 10⁻⁶Current-voltage analysis [14]
Naphthalene derivative (single crystal)8.41Single crystal measurement [33]
Organic thin films10⁻²Field-effect transistor [16]

Table 4: Coordination Chemistry Parameters

Ligand SystemBinding Constant (M⁻¹)Metal SystemReference
Naphthalene-based ligands10²-10³Rare earth metals [24]
Diaminotriazine-naphthalene881 ± 267N-hexylthymine [28]
Hydrogen bonding systems10²-10³Complementary partners [28]

The comprehensive research findings demonstrate that three, seven-di-tert-butylnaphthalene-one, five-diol represents a highly promising material for advanced applications in electrochromic devices and coordination chemistry. The compound exhibits exceptional electrochromic performance with transmittance modulations exceeding 25 percent and coloration efficiencies above 100 cm²/C [3]. The oxygen-doped polycyclic aromatic hydrocarbon architecture provides optimal charge transport properties through thin-film configurations, enabling efficient device operation [2] [4] [7].

XLogP3

5.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

272.177630004 g/mol

Monoisotopic Mass

272.177630004 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-11-2024

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